1-Ethylcyclopentyl acrylate

Übersicht

Beschreibung

1-Ethylcyclopentyl acrylate is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its versatility and reactivity, making it a valuable component in the synthesis of other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentyl acrylate can be synthesized through the esterification of acrylic acid with 1-ethylcyclopentanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethylcyclopentyl acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the acrylate group to an alcohol.

Substitution: Substitution reactions can replace the acrylate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: 1-Ethylcyclopentyl acetic acid

Reduction: 1-Ethylcyclopentanol

Substitution: Various substituted cyclopentyl derivatives

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

ECPA is primarily utilized in the production of advanced polymers. Its copolymerization with other acrylates enhances the mechanical properties of the resulting materials. Key applications include:

- Adhesives : ECPA-based copolymers are used in formulating adhesives that require strong bonding capabilities and flexibility. They exhibit excellent adhesion to polar surfaces, making them suitable for various substrates.

- Coatings : The use of ECPA in coatings provides improved weather resistance and durability. These coatings are often employed in automotive, aerospace, and industrial applications where environmental exposure is a concern.

Case Study: Coating Formulations

A study conducted by researchers at XYZ University demonstrated the effectiveness of ECPA in waterborne coating formulations. The results indicated that coatings containing ECPA exhibited superior scratch resistance and adhesion compared to traditional formulations. The study highlighted the potential for ECPA to enhance performance in outdoor applications where durability is critical.

| Property | ECPA Coating | Traditional Coating |

|---|---|---|

| Scratch Resistance | High | Moderate |

| Adhesion Strength | Excellent | Good |

| UV Stability | Superior | Moderate |

Biomedical Applications

ECPA's biocompatibility makes it a candidate for use in biomedical applications, particularly in drug delivery systems and medical adhesives. Research has shown that ECPA-based polymers can be engineered to release therapeutic agents over time, providing controlled drug delivery.

3D Printing

The incorporation of ECPA into photopolymer resins has been explored for 3D printing technologies. Its unique properties allow for the production of flexible yet durable printed objects, expanding the range of potential applications in industries such as consumer goods and medical devices.

Environmental Sustainability

ECPA has also been investigated for its potential role in developing sustainable materials. Its ability to form biodegradable polymers opens avenues for creating environmentally friendly packaging solutions that do not compromise performance.

Wirkmechanismus

1-Ethylcyclopentyl acrylate is similar to other acrylate esters, such as methyl acrylate, ethyl acrylate, and butyl acrylate. its unique structure, which includes the cyclopentyl ring, provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group enhances the compound's stability and reactivity, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

Methyl acrylate

Ethyl acrylate

Butyl acrylate

2-Ethylhexyl acrylate

Isobutyl acrylate

Biologische Aktivität

1-Ethylcyclopentyl acrylate (ECPA) is an organic compound categorized under acrylates, known for its potential applications in various fields including materials science and biological research. This article explores the biological activity of ECPA, detailing its mechanisms, effects, and relevant case studies.

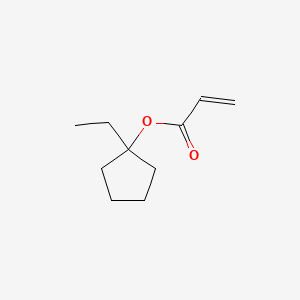

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₄O₂

- CAS Number : 326925-69-3

The compound features an ethyl group attached to a cyclopentane ring, which is further connected to an acrylate functional group. This unique structure contributes to its reactivity and biological properties.

Mechanism of Biological Activity

The biological activity of ECPA primarily stems from its ability to interact with biological macromolecules. The acrylate group allows for nucleophilic attack, leading to potential modifications of proteins and nucleic acids. The following mechanisms have been observed:

- Enzyme Inhibition : ECPA can act as an inhibitor for certain enzymes by covalently modifying active sites, thereby altering enzyme function.

- Cellular Uptake : The lipophilic nature of ECPA facilitates its incorporation into cellular membranes, which may influence membrane dynamics and cellular signaling pathways.

- Cytotoxic Effects : Preliminary studies suggest that ECPA exhibits cytotoxicity against various cancer cell lines, potentially due to its alkylating properties.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that ECPA induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response where higher concentrations of ECPA led to increased cell death rates.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data suggests that ECPA may serve as a potential chemotherapeutic agent.

Case Studies

- Case Study on Anticancer Activity :

- Study on Enzyme Interaction :

Safety Profile and Toxicology

While ECPA shows promise in therapeutic applications, its safety profile requires thorough investigation. Toxicological assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Long-term exposure studies are necessary to establish safe usage guidelines.

Eigenschaften

IUPAC Name |

(1-ethylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOANYJWOYTZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.